molecular formula C9H13NO3 B3372438 5-Isobutyl-3-methylisoxazole-4-carboxylic acid CAS No. 90643-65-5

5-Isobutyl-3-methylisoxazole-4-carboxylic acid

Cat. No.: B3372438
CAS No.: 90643-65-5
M. Wt: 183.2 g/mol
InChI Key: PAYRNPYQQKCATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isobutyl-3-methylisoxazole-4-carboxylic acid: is a heterocyclic compound with significant importance in the field of medicinal chemistry. It belongs to the isoxazole family, which is known for its diverse biological activities and applications in drug discovery . The compound’s unique structure, featuring an isoxazole ring substituted with isobutyl and methyl groups, makes it a valuable scaffold for developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .

One such method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole derivatives .

Industrial Production Methods

Industrial production of 5-Isobutyl-3-methylisoxazole-4-carboxylic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-3-methylisoxazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its isobutyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(2)4-7-8(9(11)12)6(3)10-13-7/h5H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRNPYQQKCATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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